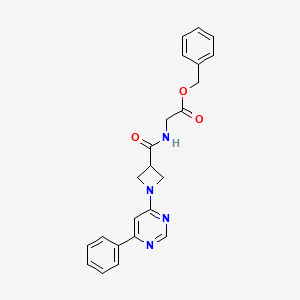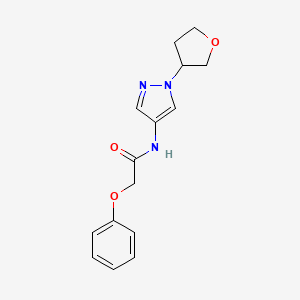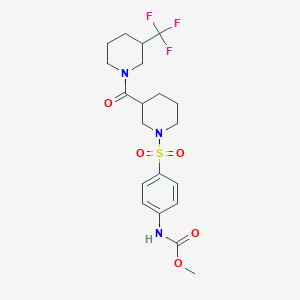
Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate” is a chemical compound. It is a part of the azetidine family, which are four-membered heterocycles used in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of azetidines, such as “Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate”, involves complex chemical reactions . For instance, the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide is one of the steps in the synthesis process .Molecular Structure Analysis
The molecular structure of “Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate” is defined by its molecular formula, C23H22N4O3. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines, including “Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate”, exhibit unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions .Scientific Research Applications
Synthesis and Evaluation of Anti-inflammatory and Anticancer Agents
- Synthesis of Novel Derivatives: Studies have demonstrated the synthesis of novel pyrimidine derivatives, such as pyrazolopyrimidines, with potential anticancer and anti-inflammatory properties. These compounds were synthesized through various chemical reactions, including condensation and heterocyclization, and their structures were established using NMR, IR, and mass spectroscopy (Rahmouni et al., 2016; Chiriapkin et al., 2021).
- Antitumor and Anti-lipoxygenase Activities: Another study reported the synthesis of pyrazolopyrimidine derivatives and evaluated their cytotoxic (against HCT-116 and MCF-7 cancer cell lines) and 5-lipoxygenase inhibition activities, discussing the structure-activity relationship (SAR) (Rahmouni et al., 2016).
Synthesis of Heterocyclic Compounds
- Development of Heterocyclic Compounds: Research into the synthesis of heterocyclic compounds like pyridine and pyrimidine derivatives explores their potential as analgesic, anticonvulsant, and antiparkinsonian agents. These studies involve the creation of compounds with varying substituents and evaluating their pharmacological activities (Amr et al., 2005).
- Antimicrobial and Antitumor Activities: Several studies have focused on synthesizing substituted pyrimidine derivatives and evaluating their antimicrobial and antitumor activities. These activities were assessed through in vitro tests against various bacterial strains and cancer cell lines, highlighting the therapeutic potential of these compounds (Anwer et al., 2018; El-Kalyoubi & Agili, 2020).
Methodological Advances in Synthesis
- Innovative Synthesis Techniques: Research into new synthesis techniques, such as ultrasound-assisted synthesis, has been explored for the development of challenging anti-tubercular scaffolds. These studies demonstrate the efficiency and potential green chemistry applications of novel synthesis methods in producing pharmacologically active compounds (Nimbalkar et al., 2018).
Future Directions
properties
IUPAC Name |
benzyl 2-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(30-15-17-7-3-1-4-8-17)12-24-23(29)19-13-27(14-19)21-11-20(25-16-26-21)18-9-5-2-6-10-18/h1-11,16,19H,12-15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXHZZWOWVMZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-methoxy-2-naphthamide](/img/structure/B2768627.png)
![3-Phenylmethoxybicyclo[3.2.0]heptan-6-ol](/img/structure/B2768628.png)


![5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2768632.png)

![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]butanoic acid](/img/structure/B2768635.png)
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2768636.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2768644.png)


